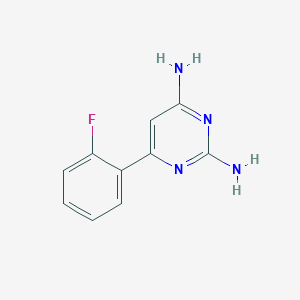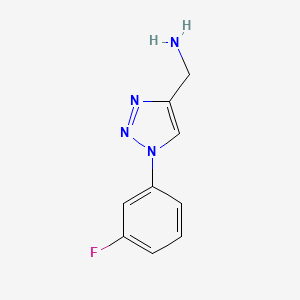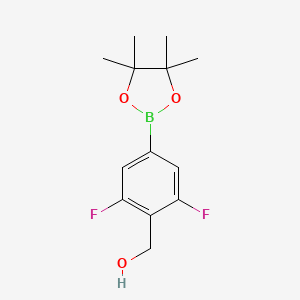
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile”, has been reported. It has a molecular weight of 265.07 and its linear formula is C13H14BF2NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been reported. It has a boiling point of 363.89ºC at 760 mmHg, a flash point of 173.875ºC, and a density of 1.205 g/cm³ .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its derivatives are utilized as boric acid ester intermediates with benzene rings, synthesized through substitution reactions. Their structures are confirmed using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, and density functional theory (DFT) calculations provide insights into molecular structures and physicochemical properties (Huang et al., 2021).
Conjugated Polymers and Photoluminescence
- The compound is integrated into the synthesis of well-defined polyfluorene derivatives, exhibiting significant properties like high quantum yields and blue emission in solution. These findings are pivotal for developing efficient blue-light-emitting devices (Ranger et al., 1997).
Borylation Techniques in Organic Synthesis
- It's involved in Pd-catalyzed borylation techniques, specifically in synthesizing arenes through the borylation of arylbromides. This method has shown effectiveness in borylation processes involving sulfonyl groups, indicating its versatility in organic synthesis (Takagi & Yamakawa, 2013).
Applications in Molecular Crystals and Liquid Crystals
- Studies focus on the synthesis, crystal structure, and vibrational property analysis of the compound and its related structures. The conformational analysis and DFT calculations correlate well with X-ray diffraction results, demonstrating its role in understanding molecular crystals and liquid crystal structures (Wu et al., 2021).
Anionic Functional Group Density in Polyfluorenes
- The compound is utilized in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. This showcases its role in controlling ionic functional group density, essential in developing advanced polymeric materials (Stay & Lonergan, 2013).
Developing Fluorescent Prochelators
- It is used in creating boronic ester-based fluorescent prochelators. These prochelators demonstrate a fluorescence response to various transition metals, illustrating its potential in developing novel sensors and analytical tools (Hyman & Franz, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6,17H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPCUFNPMAMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
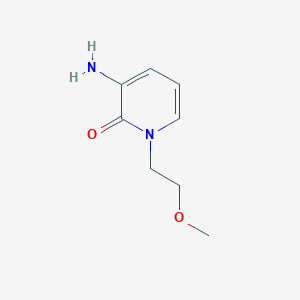
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
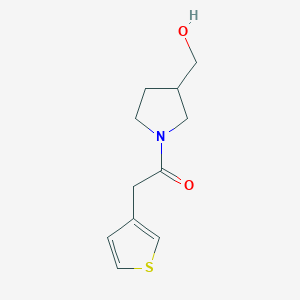
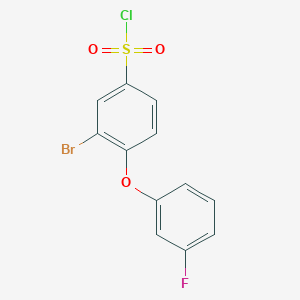
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
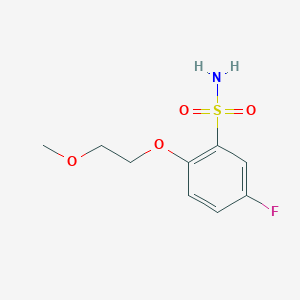
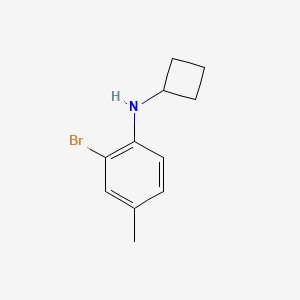
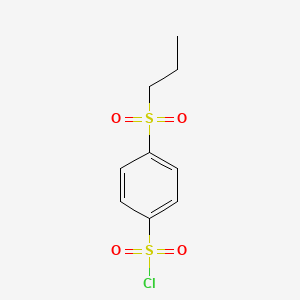
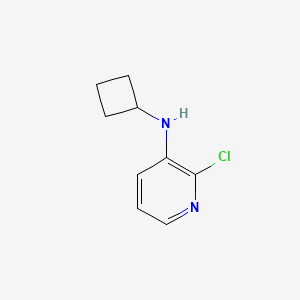
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
